2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde
CAS No.:
Cat. No.: VC17652245
Molecular Formula: C12H20O
Molecular Weight: 180.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20O |
|---|---|
| Molecular Weight | 180.29 g/mol |
| IUPAC Name | 2-methyl-1-(3-methylbut-2-enyl)cyclopentane-1-carbaldehyde |
| Standard InChI | InChI=1S/C12H20O/c1-10(2)6-8-12(9-13)7-4-5-11(12)3/h6,9,11H,4-5,7-8H2,1-3H3 |
| Standard InChI Key | UQNYYJFBLOWZHX-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC1(CC=C(C)C)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde features a cyclopentane ring substituted at the 1-position with both an aldehyde group (-CHO) and a 3-methylbut-2-en-1-yl chain. The latter substituent introduces a branched alkene, contributing to steric effects and electronic modulation of the aldehyde’s reactivity. The methyl group at the 2-position of the cyclopentane ring further enhances stereochemical complexity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀O |
| Molecular Weight | 180.29 g/mol |
| IUPAC Name | 2-methyl-1-(3-methylbut-2-enyl)cyclopentane-1-carbaldehyde |
| Canonical SMILES | CC1CCCC1(CC=C(C)C)C=O |
| InChI Key | UQNYYJFBLOWZHX-UHFFFAOYSA-N |
The Canonical SMILES string illustrates the connectivity: the cyclopentane ring (C1CCCC1) is substituted with a methyl group (C), an aldehyde (C=O), and a 3-methylbut-2-enyl chain (CC=C(C)C).
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via Grignard addition followed by oxidation:
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Alkylation: Cyclopentanone reacts with 3-methylbut-2-en-1-ylmagnesium bromide to form 2-methyl-1-(3-methylbut-2-en-1-yl)cyclopentanol.
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Oxidation: The alcohol intermediate is oxidized to the aldehyde using pyridinium chlorochromate (PCC) or Swern oxidation conditions.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance yield and safety. Key steps include:
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Catalytic dehydrogenation of cyclopentanol derivatives.
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Selective oxidation using immobilized catalysts (e.g., Au/TiO₂) to minimize over-oxidation to carboxylic acids.
Chemical Reactivity and Functional Transformations
Aldehyde Group Reactivity
The aldehyde moiety participates in nucleophilic additions and redox reactions:
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Oxidation: Forms 2-methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carboxylic acid using KMnO₄ or CrO₃.
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Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol, 2-methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-methanol.
Alkene Functionalization
The 3-methylbut-2-en-1-yl side chain undergoes electrophilic additions:
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Hydrohalogenation: HCl or HBr adds across the double bond, yielding halogenated derivatives.
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Epoxidation: Reaction with m-CPBA forms an epoxide, useful in ring-opening polymerizations.
Applications in Scientific Research
Synthetic Intermediate
The compound serves as a precursor in synthesizing:
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Terpene analogs: Its isoprenoid-like structure mimics natural terpenes, aiding in fragrance synthesis .
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Pharmaceutical candidates: Aldehyde derivatives are explored as enzyme inhibitors due to their electrophilic reactivity .
Materials Science
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Polymer crosslinkers: The alkene and aldehyde groups enable covalent bonding in resin formulations.
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Chiral auxiliaries: The stereogenic center at C2 facilitates asymmetric synthesis.
Comparison with Structural Analogs
Table 2: Comparative Analysis of Cyclopentane Carbaldehydes
The branched alkene in 2-methyl-1-(3-methylbut-2-en-1-yl)... enhances steric effects, slowing nucleophilic attacks on the aldehyde compared to linear analogs .
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